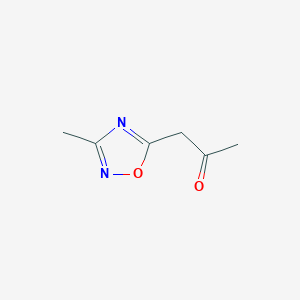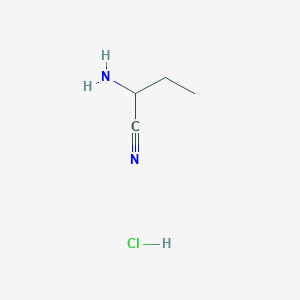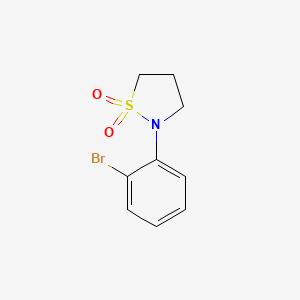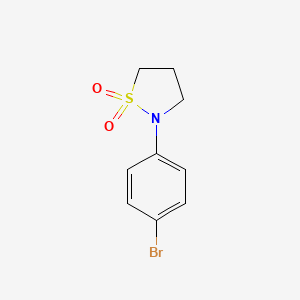
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone
Overview
Description
“1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, can undergo various chemical reactions. For instance, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques such as FT-IR, LCMS, and NMR can provide information about the chemical structure of the compound .Scientific Research Applications
Drug Discovery and Design
1,2,4-Oxadiazole derivatives, such as “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, have been extensively used in drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They serve as a perfect framework for novel drug development .
Anti-Infective Agents
Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .
Anti-Proliferative Activity
Some compounds of 1,2,4-oxadiazole have shown anti-proliferative activity against certain types of cancer cells, such as gastric cancer cell SGC-7901 .
Enzyme Inhibitors
1,2,4-Oxadiazole derivatives have been used in the design of enzyme inhibitors, contributing to potential drug development .
Scintillating Materials
1,2,4-Oxadiazoles have found applications in the development of scintillating materials .
Dyestuff Industry
Due to their chemical properties, 1,2,4-oxadiazoles have been used in the dyestuff industry .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone are various microorganisms. This compound has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . It has shown potent anti-microbial activity against Mycobacterium tuberculosis .
Mode of Action
The mode of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone involves interaction with its targets, leading to their inhibition. For instance, it has been studied for its probable mode of action against Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the microorganisms.
Pharmacokinetics
In silico sadme calculations for similar compounds have indicated that they are safe and have good hydrophilicity , which could impact the bioavailability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.
Result of Action
The result of the action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is the inhibition of the growth and proliferation of the targeted microorganisms. For instance, it has shown potent anti-microbial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .
Safety and Hazards
While specific safety and hazard information for “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” is not available in the search results, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to take action without suitable protective clothing when handling similar chemical compounds .
Future Directions
Oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, have been the focus of many research studies due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .
properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDUYKXNYZXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513863 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone | |
CAS RN |
80196-64-1 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)


